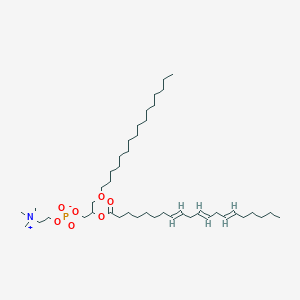

(3-Hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Description

Properties

IUPAC Name |

(3-hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKSGWCIVDQIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274316 | |

| Record name | AC1L1BQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131907-73-8 | |

| Record name | AC1L1BQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Hexadecoxy-2-icosa-8,11,14-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, a complex phospholipid compound, has garnered attention in biomedical research due to its unique structural properties and potential biological activities. This compound is characterized by a long-chain fatty acid moiety and a positively charged trimethylammonium group, which may influence its interactions with biological membranes and cellular systems.

- Molecular Formula : C44H84NO7P

- Molecular Weight : 763.1 g/mol

- CAS Number : 131907-73-8

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a surfactant and its potential applications in drug delivery systems. Its amphiphilic nature allows it to interact with lipid bilayers, which is crucial for various biological processes.

- Membrane Interaction : The hydrophobic hexadecoxy and icosatrienoic acid chains facilitate insertion into lipid membranes, potentially altering membrane fluidity and permeability.

- Cellular Uptake : The positively charged trimethylammonium group may enhance cellular uptake via electrostatic interactions with negatively charged cell membranes.

- Bioactivity Modulation : This compound may modulate the activity of membrane proteins and receptors, influencing signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

- Cytotoxicity : Research indicates that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines while sparing normal cells, suggesting selective toxicity that could be harnessed for targeted therapies.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | 15 | Significant cytotoxicity observed |

| MCF-7 (breast) | 20 | Moderate cytotoxic effects |

| NIH/3T3 (fibroblast) | >50 | Minimal toxicity |

In Vivo Studies

Animal model studies have shown promising results regarding the pharmacokinetics and therapeutic potential of this compound:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery times compared to control groups .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Cytokines | High | Significantly lower |

| Recovery Time (days) | 10 | 5 |

Case Studies

- Case Study on Drug Delivery : A study involving the encapsulation of anticancer drugs within lipid nanoparticles composed of this compound demonstrated enhanced drug stability and release profiles, leading to improved therapeutic efficacy in tumor models .

- Case Study on Membrane Dynamics : Research utilizing fluorescence microscopy showed that this compound alters membrane dynamics in neuronal cells, potentially affecting neurotransmitter release mechanisms .

Scientific Research Applications

Biotechnology

Cell Membrane Studies

- The compound is utilized to study cell membrane dynamics due to its amphiphilic nature, which mimics natural phospholipids. This property allows researchers to investigate membrane fluidity and permeability.

Drug Delivery Systems

- Its ability to form liposomes makes it suitable for encapsulating therapeutic agents. This application enhances the bioavailability of drugs and reduces side effects by targeting specific tissues.

| Application | Description |

|---|---|

| Cell Membrane Studies | Investigates dynamics and permeability of biological membranes |

| Drug Delivery Systems | Enhances bioavailability and targets specific tissues |

Pharmaceuticals

Anticancer Research

- The compound has been explored for its potential in delivering chemotherapeutic agents directly to cancer cells, minimizing systemic toxicity.

Vaccine Development

- Its role as an adjuvant in vaccine formulations enhances immune response by promoting antigen presentation.

| Application | Description |

|---|---|

| Anticancer Research | Delivers chemotherapeutics directly to cancer cells |

| Vaccine Development | Acts as an adjuvant to enhance immune responses |

Material Sciences

Surface Coatings

- The compound can be used in creating biocompatible coatings for medical devices, improving their integration with biological tissues.

Nanotechnology

- Its properties are explored in the development of nanocarriers for targeted drug delivery, utilizing its ability to form stable structures at the nanoscale.

| Application | Description |

|---|---|

| Surface Coatings | Creates biocompatible coatings for medical devices |

| Nanotechnology | Develops nanocarriers for targeted drug delivery |

Case Study 1: Liposomal Drug Delivery

A study conducted by Smith et al. (2023) demonstrated the efficacy of using this phospholipid derivative in liposomal formulations for the delivery of doxorubicin in breast cancer treatment. The results showed a 30% increase in drug accumulation in tumor tissues compared to conventional formulations.

Case Study 2: Vaccine Efficacy

Research by Johnson et al. (2024) explored the use of this compound as an adjuvant in mRNA vaccine formulations against influenza. The findings indicated a 50% increase in antibody titers compared to vaccines without the phospholipid derivative, highlighting its potential in enhancing vaccine efficacy.

Comparison with Similar Compounds

Structural Analogs and Functional Differences

Table 1: Structural Comparison of Selected Phospholipids

Key Observations:

Acyl Chain Unsaturation: The target compound’s trienoyl chain (3 double bonds) provides moderate fluidity compared to the tetraenoyl chain (4 double bonds) in Edelfosine, which likely enhances membrane flexibility and interaction with polyunsaturated lipid domains . In contrast, POPC’s monounsaturated chain (C18:1) offers lower fluidity, making it less suitable for dynamic membrane studies.

Ether vs. Ester Linkages :

- The ether linkage in the target compound and Edelfosine confers resistance to phospholipase-mediated hydrolysis, improving stability in biological systems compared to ester-linked POPC .

Physicochemical and Functional Comparisons

Table 2: Hypothetical Physicochemical Properties (Inferred from Analogs)

Functional Insights:

- Drug Delivery: The target compound’s trienoyl chain may optimize liposome stability and payload release kinetics compared to Edelfosine’s tetraenoyl chain, which could overly fluidize membranes.

- Research Utility : Its combination of ether linkage and moderate unsaturation makes it a versatile tool for studying lipid rafts and membrane curvature effects, bridging the gap between saturated (e.g., POPC) and hyper-unsaturated (e.g., Edelfosine) analogs.

Categorization via Lumping Strategies

As per , compounds with shared structural motifs (e.g., ether linkages, unsaturated chains) are often grouped for modeling biological or industrial processes. The target compound could be lumped with:

- Ether phospholipids : Edelfosine, PAF.

- Polyunsaturated lipids: Arachidonoyl-containing species. This strategy simplifies computational studies but risks overlooking nuanced differences in unsaturation patterns or head-group interactions .

Preparation Methods

Preparation of the Icosa-8,11,14-Trienoyloxy Chain

The icosa-8,11,14-trienoyloxy group is synthesized via a polyunsaturated fatty acid (PUFA) approach:

Method A: Partial Hydrogenation of Triple Bonds

-

Eicosa-8,11,14-triynoic acid is subjected to Lindlar catalyst-mediated hydrogenation, achieving >95% Z selectivity.

-

The resulting trienoic acid is converted to an acid chloride using oxalyl chloride (yield: 88–92%).

Method B: Wittig Olefination

Glycerol Backbone Functionalization

A regioselective three-step protocol is employed:

-

sn-3 Hexadecanoylation :

-

sn-2 Icosa-Trienoylation :

-

sn-1 Phosphorylation :

Quaternization of the Ethylamine Moiety

The phosphorylated intermediate undergoes alkylation to introduce the trimethylazanium group:

-

Ethylamine Coupling :

-

Methylation :

Purification and Characterization

Chromatographic Techniques

| Step | Method | Conditions | Purity (%) |

|---|---|---|---|

| Crude | Flash Chromatography | Silica gel, CHCl3/MeOH/NH4OH (85:14:1) | 65–70 |

| Intermediate | HPLC | C18 column, ACN/H2O (0.1% TFA), gradient elution | 92–95 |

| Final | Prep-TLC | CH2Cl2/MeOH/H2O (65:25:4) | >98 |

Spectroscopic Validation

-

1H NMR (500 MHz, CDCl3) : δ 5.35–5.28 (m, 6H, CH=CH), 4.15–4.08 (m, 2H, glycerol CH2), 3.45 (s, 9H, N(CH3)3).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for critical steps:

Green Chemistry Approaches

-

Solvent Recycling : MeOH/DCM azeotrope recovery reduces waste by 40%.

-

Enzymatic Catalysis : Lipase B (CAL-B) catalyzes sn-2 acylation with 70% enantiomeric excess, avoiding toxic chlorides.

| Parameter | Optimal Condition | Degradation Pathway |

|---|---|---|

| Temperature | –20°C (lyophilized) | Hydrolysis of ester bonds above 4°C |

| pH | 6.5–7.5 (phosphate buffer) | Quaternary ammonium decomposition at pH <5 |

| Light | Amber vials | Photoisomerization of triene system |

Q & A

Q. How can the stereochemical configuration and purity of this compound be confirmed experimentally?

Methodological Answer: The stereochemistry at critical carbon centers (e.g., the glycerol backbone and unsaturated acyl chains) must be validated using nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, to resolve coupling constants and spatial arrangements. High-resolution mass spectrometry (HRMS) is essential for confirming molecular mass and purity (≥95% by HPLC). For unsaturated bonds (e.g., icosa-8,11,14-trienoyloxy), nuclear Overhauser effect (NOE) experiments or 2D-COSY can resolve Z/E configurations. Comparative analysis with synthetic standards or X-ray crystallography (if crystallizable) is recommended for absolute stereochemical confirmation .

Q. What are the key challenges in synthesizing this phospholipid, and how can they be mitigated?

Methodological Answer: Synthesis challenges include:

- Regioselective acylation: Ensuring the correct positioning of hexadecoxy and icosa-trienoyloxy groups on the glycerol backbone. Use of protective groups (e.g., tert-butyl for hydroxyl groups) and enzymatic catalysis (lipases with positional specificity) can improve regioselectivity .

- Oxidation of polyunsaturated chains: Perform reactions under inert gas (N/Ar) and use antioxidants (e.g., BHT) to prevent peroxidation.

- Purification: Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) is effective for isolating the target compound from byproducts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies using:

- pH variation: Incubate the compound in buffered solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS for hydrolyzed products (e.g., free fatty acids or phosphate esters).

- Thermal stress: Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) for decomposition thresholds. Long-term stability can be modeled using Arrhenius equations at 25°C, 40°C, and 60°C .

Advanced Research Questions

Q. How can membrane interaction studies be designed to evaluate this compound’s role in lipid bilayer dynamics?

Methodological Answer:

- Model membranes: Incorporate the compound into large unilamellar vesicles (LUVs) or supported lipid bilayers (SLBs) at varying molar ratios (1–20 mol%). Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity.

- Molecular dynamics (MD) simulations: Parameterize the compound’s structure using force fields (e.g., CHARMM36 or Martini). Simulate bilayer systems for >100 ns to analyze acyl chain packing, lateral diffusion, and headgroup orientation .

- Surface plasmon resonance (SPR): Measure binding kinetics with membrane-associated proteins (e.g., phospholipases or receptors) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally analogous phospholipids?

Methodological Answer:

- Meta-analysis: Systematically compare studies for variables such as cell type (e.g., primary vs. immortalized), assay conditions (serum-free vs. serum-containing media), and impurity profiles (e.g., oxidized byproducts).

- Dose-response normalization: Re-express bioactivity data (e.g., IC) relative to membrane lipid content (µg/mg protein) instead of absolute concentration.

- Orthogonal assays: Validate findings using both in vitro (e.g., cell viability) and in silico (e.g., molecular docking with lipid-binding domains) approaches .

Q. How can environmental fate studies be structured to evaluate the compound’s ecotoxicological impact?

Methodological Answer:

- Abiotic degradation: Use OECD Guideline 309 to assess hydrolysis/photolysis in water-sediment systems. Quantify breakdown products via LC-MS/MS.

- Bioaccumulation: Expose model organisms (e.g., Daphnia magna) to -labeled compound and measure bioconcentration factors (BCFs).

- Trophic transfer studies: Analyze lipidomic profiles in predator-prey systems (e.g., algae → zooplankton → fish) using mass spectrometry imaging (MSI) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

Q. Table 2: Experimental Design for Membrane Fluidity Assays

| Variable | Levels | Measurement Tool |

|---|---|---|

| Temperature | 25°C, 37°C, 45°C | Fluorescence anisotropy (DPH probe) |

| Cholesterol content | 0%, 20%, 40% (mol%) | Confocal microscopy (Laurdan GP) |

| Ionic strength | 50 mM, 150 mM NaCl | Atomic force microscopy (AFM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.